

# Application Notes and Protocols: PKUMDL-WQ-2101 in Breast Cancer Cell Lines

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## Compound of Interest

Compound Name: PKUMDL-WQ-2101

Cat. No.: B6010760

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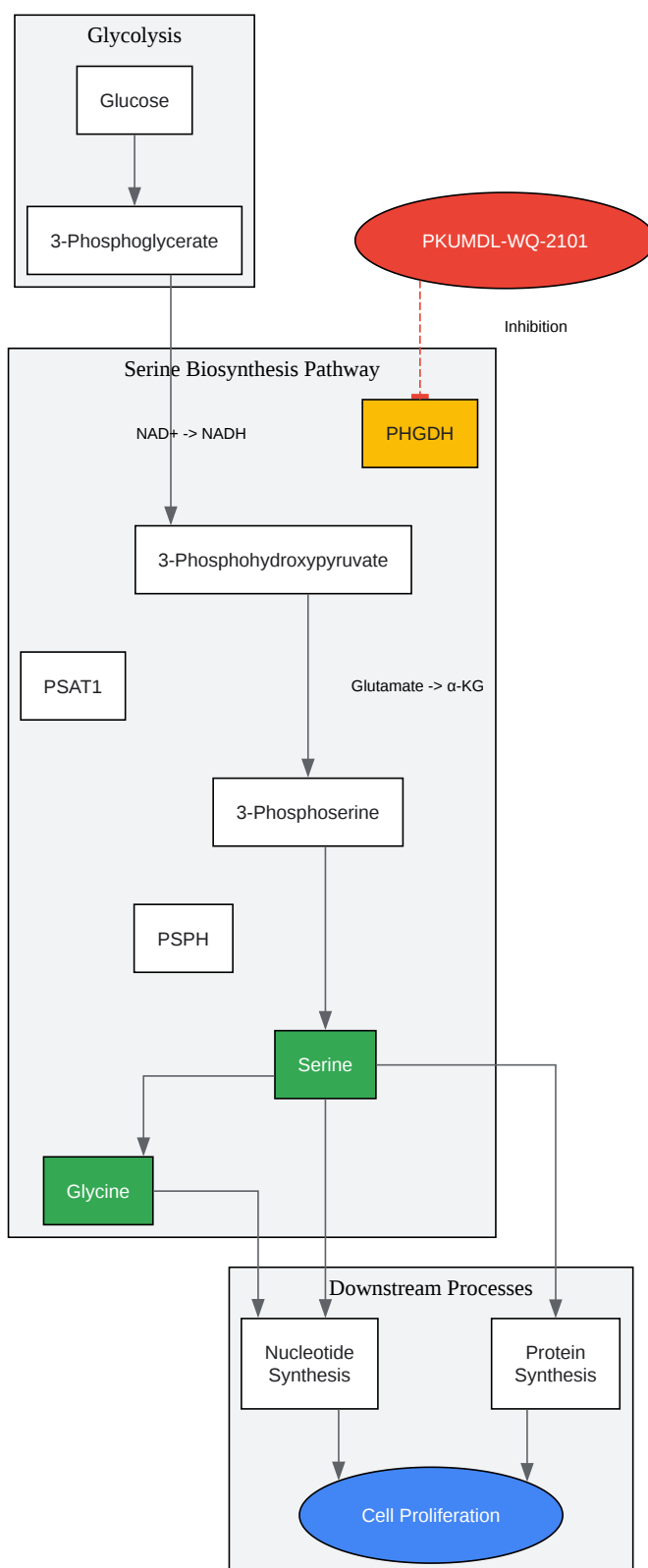
For Researchers, Scientists, and Drug Development Professionals

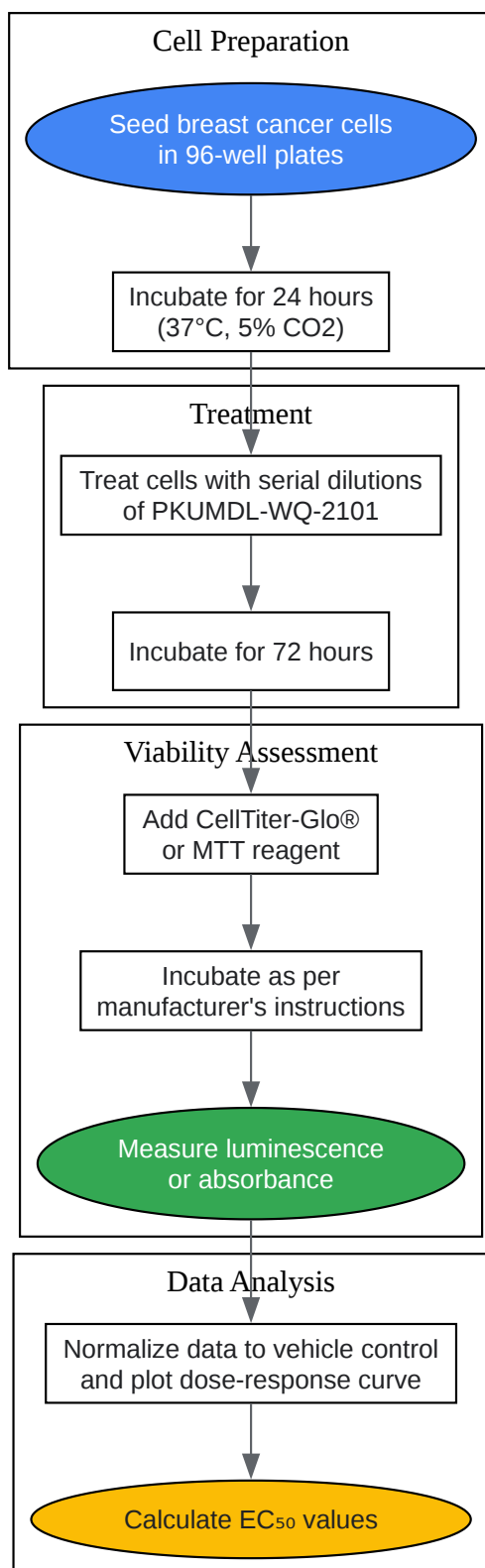
## Introduction

**PKUMDL-WQ-2101** is a novel, selective, and cell-permeable allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers, including breast cancer, to support rapid cell proliferation.[3][4] **PKUMDL-WQ-2101** demonstrates significant antitumor activity by inhibiting PHGDH, thereby disrupting serine synthesis, particularly in breast cancer cell lines with PHGDH gene amplification.[1] These application notes provide detailed protocols for evaluating the efficacy of **PKUMDL-WQ-2101** in breast cancer cell lines.

## Mechanism of Action

**PKUMDL-WQ-2101** acts as a negative allosteric modulator of PHGDH, binding to a site distinct from the active site to inhibit its enzymatic activity.[2] This inhibition blocks the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[3] The resulting depletion of the intracellular serine pool preferentially affects cancer cells that are highly dependent on this pathway for proliferation and survival.[1]





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- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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